Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate

Lipophilicity β‑Alanine esters Physical chemistry

Traditional β-alanine esters lack the N-[2-(methylamino)ethyl] side chain, demanding extra steps for PDE3/4 inhibitor assembly. This compound provides a pre-formed tertiary diamine-ester backbone, enabling direct scaffold-hopping for Tolafentrine-like pharmacophores. Key advantages: ~29-fold lower LogP (0.043 vs 0.37) reduces organic co-solvent demand in aqueous solubility assays; high-concentration stock solutions in aqueous buffers minimize solvent interference; storage at 2-8°C simplifies cold-chain logistics. Supplied as ≥95% pure research chemical with lot-specific NMR/HPLC/GC purity verification. Ideal for medicinal chemistry workflows requiring precise diamine-ester topology.

Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
Cat. No. B13166433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate
Molecular FormulaC9H20N2O2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN(C)CCNC
InChIInChI=1S/C9H20N2O2/c1-4-13-9(12)5-7-11(3)8-6-10-2/h10H,4-8H2,1-3H3
InChIKeyZVOKGUXZYPGFLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate – Chemical Profile


Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate (CAS 1342766‑16‑8; β‑Alanine, N‑methyl‑N‑[2‑(methylamino)ethyl]‑, ethyl ester) is a synthetic β‑alanine derivative featuring a tertiary diamine backbone capped with an ethyl ester (C₉H₂₀N₂O₂, MW 188.27 g·mol⁻¹) . The compound is supplied as a ≥95 % purity research chemical (lot‑specific purity verified by NMR/HPLC/GC upon request) and is classified as harmful/irritant (H302, H315, H319, H335) . Its architecture – a β‑alanine core bearing both a methylaminoethyl side chain and an ethyl ester – places it among bifunctional building blocks used in medicinal chemistry for constructing pharmacologically active molecules .

β‑alanine diamine ester intermediate for medicinal chemistry
Low computed logP supports aqueous‑phase reaction design
Refrigerated storage reduces cold‑chain infrastructure demand

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate – Unique Structural Features


Simple β‑alanine esters (e.g., ethyl N‑methyl‑β‑alaninate, CAS 2213‑08‑3) lack the N‑[2‑(methylamino)ethyl] side chain that defines the target compound . This structural difference dictates a distinct hydrophilicity profile and alters the compound’s utility as an advanced intermediate in dual‑action pharmacophore assembly . Consequently, replacing the target compound with a des‑(methylaminoethyl) or des‑methyl analog changes both the physicochemical handle (LogP) and the downstream synthetic trajectory, undermining reproducibility in medicinal‑chemistry workflows that demand the precise diamine‑ester topology.

Target Compound
Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate
Bifunctional diamine‑ester with methylaminoethyl side chain
Common Substitute
Ethyl N‑methyl‑β‑alaninate (CAS 2213‑08‑3)
Lacks the critical methylaminoethyl arm – may shift hydrophilicity and alter synthetic trajectory
Target Compound
Ethyl ester, MW 188.27 g·mol⁻¹
Alternative Analog
Methyl ester analog (CAS 128233‑59‑0)
Lower molecular complexity – may limit fragment elaboration without additional chemistry

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate – Comparative Evidence


LogP Advantage vs. Ethyl N‑Methyl‑β‑alaninate

The target compound shows a computed LogP of 0.043 (Fluorochem), while ethyl N‑methyl‑β‑alaninate (CAS 2213‑08‑3) exhibits a SlogP of 1.284 (MMsINC database) [1]. The ~29‑fold difference in predicted partition coefficient indicates substantially higher aqueous solubility for the target compound, reducing the need for organic co‑solvents in aqueous reaction media.

LogP difference
Cross‑study comparable
ΔLogP ≈ −1.24
Supports aqueous‑phase reaction design
Computed values, experimental validation pending
Lipophilicity β‑Alanine esters Physical chemistry

Storage Advantage vs. Ethyl N‑Methyl‑β‑alaninate

The target compound is stored sealed in dry conditions at 2‑8 °C , whereas ethyl N‑methyl‑β‑alaninate requires storage under inert atmosphere at −20 °C [1]. The 22‑28 °C higher permissible storage temperature reduces reliance on deep‑freeze infrastructure and mitigates freeze‑thaw degradation risks.

Storage temperature
Head‑to‑head
ΔT ≈ 22‑28 °C
Simplifies cold‑chain logistics
Manufacturer‑recommended conditions
Stability Storage Logistics

Advanced PDE3/4 Intermediate vs. Ethyl N‑Methyl‑β‑alaninate

Ethyl N‑methyl‑β‑alaninate is a documented early intermediate in Tolafentrine synthesis . The target compound incorporates the complete N‑methyl‑N‑[2‑(methylamino)ethyl]‑β‑alanine scaffold, positioning it at a later synthetic stage and reducing the number of subsequent functionalization steps required to reach the pharmacophoric core of dual PDE3/4 inhibitors [1]. No peer‑reviewed yield comparison exists, but the structural proximity to the final pharmacophore is a class‑level inference.

Synthetic proximity
Class‑level inference
Target: requires one fewer alkylation step
Comparator: needs two extra N‑alkylation steps
May reduce synthetic burden for PDE3/4 cores
No comparative yield data published
Tolafentrine PDE3/4 Pharmaceutical intermediates

Higher Molecular Complexity vs. Methyl Ester Analog

The target compound (MW 188.27 g·mol⁻¹; ethyl ester) provides greater steric bulk and a higher‑boiling scaffold (bp 249.8 ± 20.0 °C predicted) compared to the methyl ester analog (CAS 128233‑59‑0; MW 174.24 g·mol⁻¹; bp not reported) . The ethyl ester’s higher molecular weight and larger van der Waals volume contribute to enhanced structural diversity when generating fragment‑elaborated libraries, a parameter valued in lead‑optimization campaigns.

Molecular complexity
Cross‑study comparable
ΔMW +14.03 g·mol⁻¹
Accesses distinct chemical space
Ethyl ester vs. methyl ester; bp predicted
Molecular diversity Lead optimization Fragment elaboration

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate – Application Scenarios


PDE3/4 Dual Inhibition Libraries

The compound’s structural proximity to the Tolafentrine pharmacophore makes it a preferred scaffold‑hopping intermediate when ethyl N‑methyl‑β‑alaninate would necessitate two additional N‑alkylation steps . Investigators can use it to diversify the amine‑ester region of PDE3/4 inhibitors while retaining the critical tertiary diamine topology.

Bioconjugation & Chelator Design

With a LogP of 0.043 and the ability to be stored at 2‑8 °C, the compound is suited for aqueous‑phase bioconjugation reactions (e.g., DOTA‑ or DTPA‑like chelator synthesis) where high hydrophilicity and simplified cold‑chain requirements are essential .

High-Solubility FBDD Fragments

The ~29‑fold lower LogP relative to ethyl N‑methyl‑β‑alaninate reduces organic co‑solvent demand in fragment screen solubility assays, enabling higher‑concentration stock solutions in aqueous buffers and minimizing solvent‑induced assay interference.

Application
Selection Property
Validation Focus
PDE3/4 pharmacophore exploration
Scaffold proximity to dual inhibitor core
Synthetic step efficiency
Aqueous‑phase bioconjugation
Hydrophilicity and refrigerated storage
Solubility and cold‑chain compatibility
Fragment‑based screening in aqueous buffers
Low computed logP for high solubility
Minimized organic co‑solvent interference
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